

The Discovery and Development of Pyridazinone-Based Inhibitors: A Technical Guide

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Compound of Interest

Compound Name: 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

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The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of potent and selective inhibitors targeting various enzymes implicated in a multitude of diseases. This technical guide provides an in-depth overview of the discovery and development of pyridazinone-based inhibitors, with a focus on their application in neurodegenerative disorders, cancer, inflammation, and cardiovascular diseases. This document details the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for the evaluation of these compounds.

Pyridazinone-Based Monoamine Oxidase B (MAO-B) Inhibitors for Neurodegenerative Diseases

The inhibition of monoamine oxidase B (MAO-B) is a key therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it increases the availability of dopamine in the brain.^[1] Pyridazinone derivatives have been identified as potent and selective MAO-B inhibitors.^{[1][2]}

Quantitative Inhibitory Data

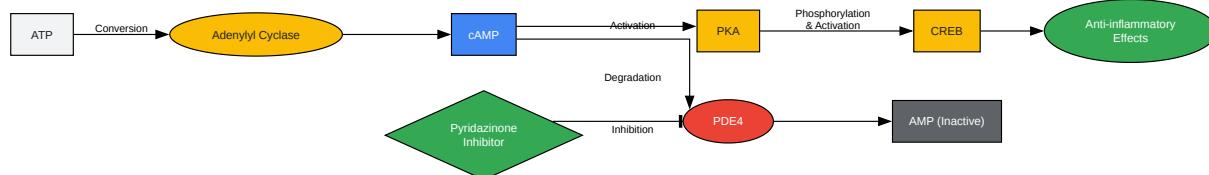
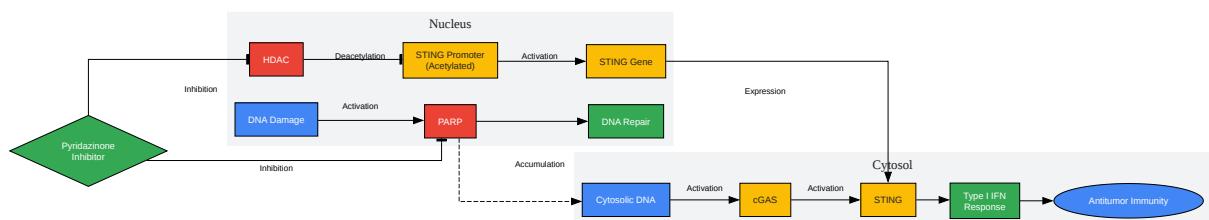
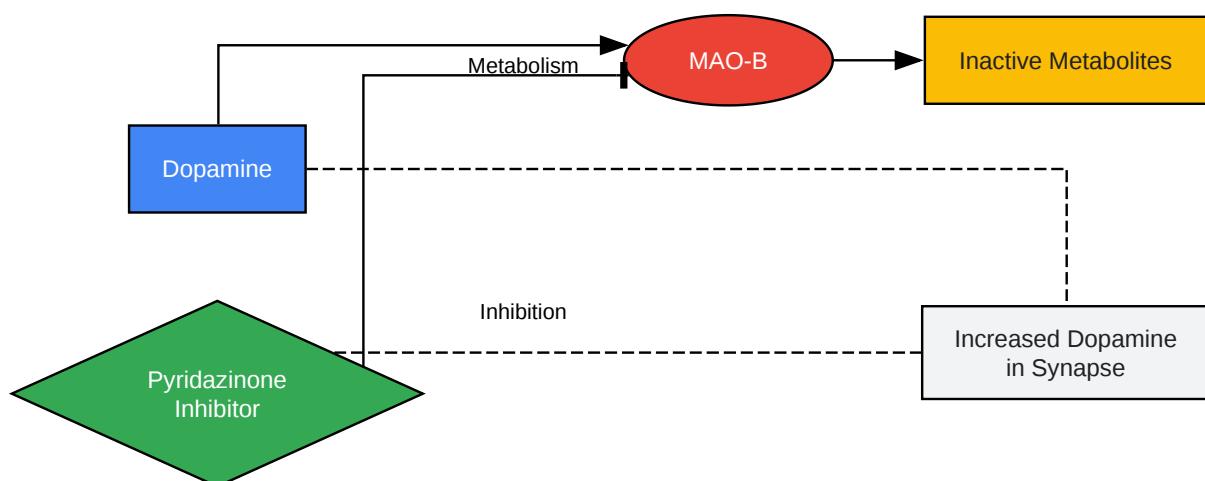
A series of pyridazinone derivatives have been synthesized and evaluated for their MAO-A and MAO-B inhibitory activities. The following table summarizes the in vitro data for some of the most promising compounds.[3][4][5]

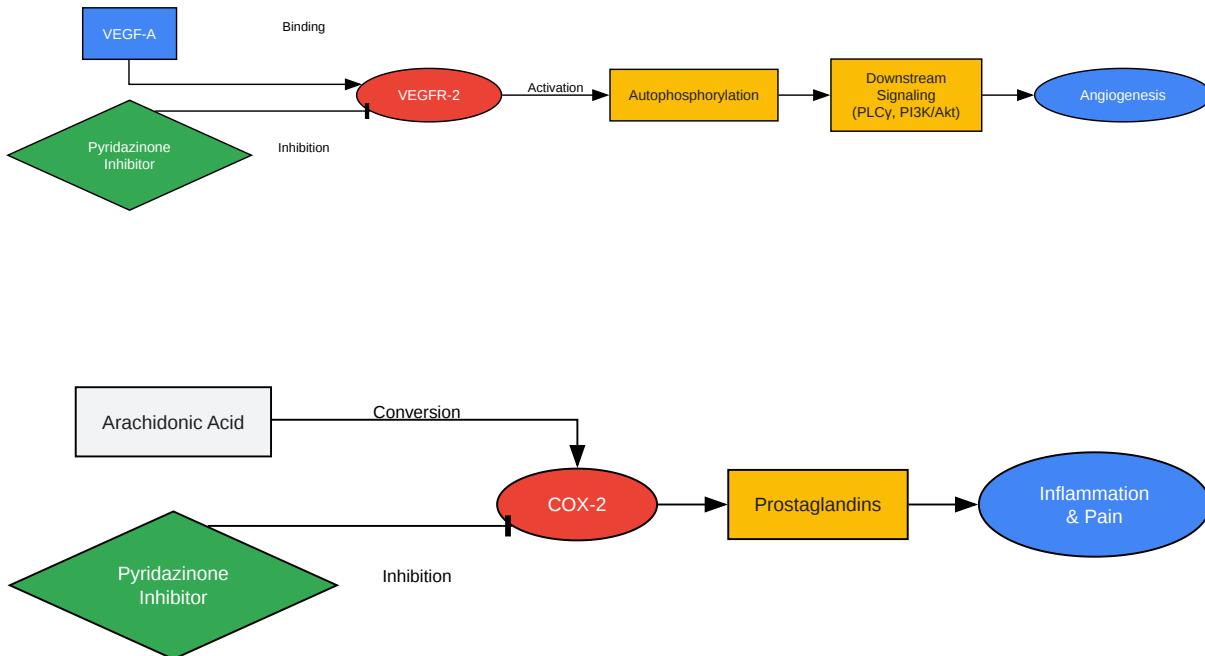
Compound	Target	IC ₅₀ (μM)	K _i (μM)	Selectivity Index (SI) for MAO-B vs MAO-A
TR2	MAO-B	0.27	0.230 ± 0.004	> 84.96
TR16	MAO-B	0.17	0.149 ± 0.016	> 235.29
T3	hMAO-B	-	-	Potent and competitive
T6	hMAO-B	-	-	Potent and competitive
S5	MAO-B	0.203	0.155 ± 0.050	19.04
S16	MAO-B	0.979	0.721 ± 0.074	-
S15	MAO-A	3.691	-	-

Note: '-' indicates data not available in the provided search results.

Mechanism of Action and Signaling Pathway

MAO-B, located on the outer mitochondrial membrane, is responsible for the oxidative deamination of dopamine.[1] Pyridazinone-based inhibitors act as competitive and reversible inhibitors, binding to the active site of MAO-B and preventing the breakdown of dopamine. This leads to an increase in dopamine levels in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[1]





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